Pentyl rhamnoside

Description

Structure

3D Structure

Properties

CAS No. |

494844-53-0 |

|---|---|

Molecular Formula |

C11H22O5 |

Molecular Weight |

234.29 |

IUPAC Name |

(2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol |

InChI |

InChI=1S/C11H22O5/c1-3-4-5-6-15-11-10(14)9(13)8(12)7(2)16-11/h7-14H,3-6H2,1-2H3/t7-,8-,9+,10+,11?/m0/s1 |

InChI Key |

MXMLDYZVUZXDAF-GUDGUWEQSA-N |

SMILES |

O[C@H]([C@@H]([C@H]([C@H](C)O1)O)O)C1OCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pentyl rhamnoside; Selectiose; |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of pentyl rhamnoside?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of pentyl rhamnoside. While direct experimental data on its biological activity is limited, this document explores the potential therapeutic avenues based on the known activities of related rhamnoside compounds.

Chemical Structure and Identification

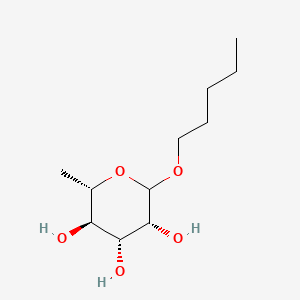

This compound, a glycoside, is formed by the condensation of the monosaccharide rhamnose with pentanol (B124592). The resulting structure consists of a rhamnopyranose ring linked to a pentyl group via a glycosidic bond.

The definitive chemical identification of this compound is established through its systematic IUPAC name and various chemical identifiers.

-

IUPAC Name : (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol[1]

-

SMILES String : CCCCCOC1--INVALID-LINK--C)O)O)O

-

CAS Number : 494844-53-0[1]

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₅ | [2] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | Solid powder | [1] |

| Water Solubility (estimated) | 5862 mg/L @ 25 °C | [3] |

| Purity | >98% (or refer to the Certificate of Analysis) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct acetalization of L-rhamnose with pentanol. This method is noted to be more efficient for rhamnose compared to glucose when using long-chain alcohols due to the higher lipophilicity of rhamnose.[4]

Proposed Synthetic Workflow: Fischer Glycosylation

The Fischer glycosylation involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst.

Caption: Proposed workflow for Fischer glycosylation synthesis.

Experimental Protocol (General):

-

Reaction Setup: L-rhamnose is dissolved or suspended in a significant excess of pentanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as hydrogen chloride or sulfuric acid, is added to the mixture.

-

Reaction: The mixture is heated under reflux for a specified period. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the acid catalyst is neutralized with a base (e.g., sodium carbonate).

-

Purification: The excess pentanol is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica (B1680970) gel to isolate the this compound.

Potential Biological Activity and Applications

While this compound is primarily documented as a non-toxic cosurfactant for formulating microemulsions in the cosmetic industry, the broader class of rhamnosides exhibits a range of biological activities that suggest potential for further investigation in drug development.[1][4]

Derivatives of rhamnose have demonstrated antimicrobial and anti-inflammatory properties.[5][6] Specifically, various acylated derivatives of methyl α-L-rhamnopyranoside have been screened for in vitro antibacterial and antifungal activities.[5] Furthermore, rhamnose-containing saponins (B1172615) of ursolic and betulinic acid have been synthesized and evaluated for their cytotoxic and anti-inflammatory activities.[6] Some studies have also pointed to the potential antiviral and cytotoxic effects of rhamnoside compounds.[7][8]

The potential anti-inflammatory mechanism of related flavonoid rhamnosides involves the downregulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Caption: Potential anti-inflammatory signaling pathway.

Given these findings, this compound represents an interesting candidate for further biological evaluation, particularly in the areas of antimicrobial and anti-inflammatory research. Its synthesis from readily available starting materials and its favorable toxicological profile in cosmetic applications provide a solid foundation for such investigations.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C11H22O5 | CID 71587751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 494844-53-0 [thegoodscentscompany.com]

- 4. Cosmetic use formulations containing this compound and cetyl rhamnoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Synthesis, cytotoxicity and anti-inflammatory activity of rhamnose-containing ursolic and betulinic acid saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhamnolipids elicit the same cytotoxic sensitivity between cancer cell and normal cell by reducing surface tension of culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pentyl Rhamnoside: A Technical Guide to Its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside is an alkyl glycoside, a class of molecules gaining significant attention for their versatile applications, ranging from cosmetics to potential therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to understanding its behavior in various formulations and biological systems. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol | [1] |

| Synonyms | Selectiose, L-Mannopyranoside, pentyl 6-deoxy- | [1][2] |

| CAS Number | 494844-53-0 | [1][2] |

| Molecular Formula | C₁₁H₂₂O₅ | [1][2] |

| Molecular Weight | 234.29 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO. Estimated water solubility: 5862 mg/L @ 25 °C. | [1] |

| XlogP3-AA (Estimated) | 0.2 | |

| Storage | Dry, dark, and at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods, including direct chemical synthesis (acetalization) and enzymatic routes. A generalized protocol for the direct acetalization method is provided below.

Protocol: Synthesis of this compound via Direct Acetalization

This protocol is based on the principle of direct acetalization of L-rhamnose with pentanol. L-rhamnose is noted to be more reactive than D-glucose in such reactions with long-chain alcohols due to its higher lipophilicity.[3][4]

Materials:

-

L-rhamnose

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend L-rhamnose in a mixture of 1-pentanol (in excess, acting as both reactant and solvent) and an anhydrous solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete (as indicated by the consumption of L-rhamnose), cool the mixture to room temperature. Neutralize the acid catalyst by adding a mild base, such as sodium bicarbonate solution, until the pH is neutral.

-

Extraction: If necessary, dilute the mixture with an organic solvent and wash with water to remove any remaining catalyst and unreacted pentanol. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Biological Activities and Applications

This compound has emerged as a molecule of interest in cosmetics and is being explored for its broader biological activities.

Cosmetic Applications: Skin Conditioning and Emollient

This compound is utilized in cosmetic formulations as a skin conditioning agent and a non-toxic cosurfactant.[3] Its amphiphilic nature allows it to formulate microemulsions, leading to products with high hydration properties and rapid skin penetration.[3][4] Studies have shown that emollients containing this compound, in combination with lipids like ceramides (B1148491) and cholesterol, are effective in managing xerosis (dry skin) and atopic skin.[5] The proposed mechanism involves improving the skin barrier function, which in turn limits the penetration of environmental irritants and allergens that can trigger cutaneous inflammatory responses.[5] It has been suggested that this compound itself possesses potential anti-inflammatory activity targeted at keratinocytes during the initial stages of epidermal inflammation.[5]

Antimicrobial and Anti-Biofilm Activity

While specific studies on this compound are limited, the broader class of alkyl rhamnosides has demonstrated significant antimicrobial and anti-biofilm activity against pathogenic bacteria such as S. aureus and P. aeruginosa.[6][7][8] These compounds act via multiple mechanisms, disrupting key cellular processes in bacteria. Proteomic studies on bacteria treated with alkyl rhamnosides revealed a significant regulatory effect on various pathways, including:

This multi-targeted approach makes alkyl rhamnosides, including this compound, promising candidates for development as additives in pharmaceutical, food, and cosmetic industries to control bacterial growth and biofilm formation.[6][7]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C11H22O5 | CID 71587751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cosmetic use formulations containing this compound and cetyl rhamnoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.mdedge.com [cdn.mdedge.com]

- 6. Alkyl rhamnosides, a series of amphiphilic materials exerting broad-spectrum anti-biofilm activity against pathogenic bacteria via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pentyl Rhamnoside: CAS Number, Identification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl rhamnoside, a novel, non-toxic cosurfactant with emerging applications in cosmetic and dermatological formulations. This document details its chemical identification, physicochemical properties, synthesis, and known biological activities, with a focus on its anti-inflammatory effects.

Chemical Identification and Properties

This compound, identified by the CAS Number 494844-53-0 , is a glycoside composed of the deoxy sugar rhamnose and a pentyl aglycone.[1][2][3] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 494844-53-0 |

| IUPAC Name | (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol |

| Synonyms | Selectiose, Pentyl α-L-rhamnopyranoside |

| Molecular Formula | C₁₁H₂₂O₅ |

| InChI Key | MXMLDYZVUZXDAF-GUDGUWEQSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 234.29 g/mol |

| Exact Mass | 234.1467 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Elemental Analysis | C: 56.39%, H: 9.47%, O: 34.14% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct acetalization of L-rhamnose with pentanol (B124592). This method, known as the Fischer glycosylation, is an acid-catalyzed reaction.

Materials:

-

L-rhamnose

-

Pentanol (n-pentyl alcohol)

-

Anhydrous acidic catalyst (e.g., Dowex 50WX8 resin, p-toluenesulfonic acid)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

A suspension of L-rhamnose and the acidic catalyst in an excess of pentanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the acidic catalyst is neutralized by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Identification and Characterization

The structural confirmation of the synthesized this compound is performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will confirm the presence of the pentyl group (characteristic signals in the aliphatic region) and the rhamnose moiety (anomeric proton signal and signals for the sugar ring protons).

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the eleven carbon atoms in the molecule, confirming the glycosidic linkage.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the calculated exact mass of C₁₁H₂₂O₅. Electrospray ionization (ESI) is a suitable method for this analysis.

Biological Activity and Signaling Pathways

This compound has demonstrated potential as an anti-inflammatory agent, particularly in the context of skin inflammation.[1] Studies on similar alkyl rhamnosides suggest a mechanism of action involving the modulation of key inflammatory signaling pathways. While the precise signaling cascade for this compound is still under investigation, a plausible mechanism, based on the activity of related compounds, involves the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

A study on a structurally related compound, undecyl-rhamnoside, showed its ability to down-regulate the expression of pro-inflammatory cytokines such as IL-1α and IL-8, as well as matrix metalloproteinase-9 (MMP-9), in human keratinocytes stimulated with Propionibacterium acnes.[2] Concurrently, it up-regulated the anti-inflammatory cytokine IL-1RA.[2] Furthermore, another rhamnoside derivative, α-rhamnrtin-3-α-rhamnoside, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 signaling pathway in macrophages.[4][5]

The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.[6][7][8][9] The Nrf2 pathway, on the other hand, is a key regulator of the antioxidant response and also plays a role in suppressing inflammation.

Below is a proposed signaling pathway diagram illustrating the potential anti-inflammatory mechanism of this compound, based on the activities of related rhamnoside compounds.

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. Anti-inflammatory properties of a new undecyl-rhamnoside (APRC11) against P. acnes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB signaling and its relevance to the treatment of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

Potential Biological Activities of Pentyl Rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl rhamnoside, a glycoside consisting of a rhamnose sugar moiety linked to a pentyl alcohol, is a compound of growing interest. While direct extensive research on the specific biological activities of this compound is limited, the broader class of rhamnosides and alkyl glycosides has demonstrated a range of promising pharmacological effects, including anticancer and anti-inflammatory properties. This technical guide consolidates the available data on structurally related rhamnoside derivatives to extrapolate the potential therapeutic activities of this compound. Detailed experimental protocols for assessing these activities and potential signaling pathways are also provided to facilitate further research and drug discovery efforts in this area.

Introduction

Rhamnose-containing compounds are a diverse group of natural products found in various plants, bacteria, and fungi.[1] They have been shown to play significant roles in various biological processes and possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3][4][5][6][7] The sugar moiety, L-rhamnose, has been identified as a crucial component for the biological activity of many natural products.[2][3] this compound, an alkyl rhamnoside, is structurally simple yet holds potential for biological activity based on the established functions of related molecules. This whitepaper aims to provide a comprehensive overview of the potential biological activities of this compound by examining the evidence from structurally similar compounds.

Potential Biological Activities

Anticancer Activity

A significant body of research points to the cytotoxic potential of rhamnoside derivatives against various cancer cell lines. While no specific data for this compound is currently available, the following data on related compounds suggest that it may possess similar properties.

Several studies have demonstrated that acylated oligorhamnoside derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[8] Furthermore, saponins (B1172615) containing rhamnose have been identified as potent cytotoxic agents against human colorectal adenocarcinoma cells.[2][3] L-rhamnose-linked amino glycerolipids have also shown significant antitumor effects against a panel of human cancer cell lines, including breast, prostate, and pancreas.[9][10]

Table 1: Cytotoxic Activity of Selected Rhamnoside Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Acylated oligorhamnoside derivative 1 | K562 (Human chronic myelogenous leukemia) | 0.7 ± 0.1 | [8] |

| MDA-MB-231 (Human breast adenocarcinoma) | 1.2 ± 0.2 | [8] | |

| A549 (Human lung carcinoma) | 2.5 ± 0.4 | [8] | |

| HCT-116 (Human colorectal carcinoma) | 5.0 ± 0.8 | [8] | |

| Betulinic acid saponin (B1150181) with a 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl residue | DLD-1 (Human colorectal adenocarcinoma) | Not specified, but described as a "potent cytotoxic agent" | [2][3] |

| 3-amino-1-O-hexadecyloxy-2R-(O–α-l-rhamnopyranosyl)-sn-glycerol | MDA-MB-231 (Human breast adenocarcinoma) | 4.8 | [9] |

| JIMT-1 (Human breast carcinoma) | 6.5 | [9] | |

| DU-145 (Human prostate carcinoma) | 11.0 | [9] | |

| MiaPaCa2 (Human pancreatic carcinoma) | 9.2 | [9] |

Anti-inflammatory Activity

Rhamnose-containing compounds have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in managing inflammatory conditions.

For example, certain rhamnose-containing ursolic acid saponins have been found to potently inhibit the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] Another study on α-rhamnrtin-3-α-rhamnoside demonstrated its ability to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway and activating the Nrf2-mediated inflammatory response.[6]

Table 2: Anti-inflammatory Activity of Selected Rhamnose-Containing Compounds

| Compound | Cell Line | Assay | Effect | Reference |

| Rhamnose-containing ursolic acid saponins | RAW 264.7 (Murine macrophage) | Nitric Oxide (NO) Production | Potent inhibition of LPS-induced NO overproduction | [2][3] |

| α-rhamnrtin-3-α-rhamnoside | RAW 264.7 (Murine macrophage) | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | [6] |

| Pro-inflammatory Cytokine Production (IL-6, IL-1β) | Reduction of LPS-induced cytokine production | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound, based on standard protocols used for similar compounds.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, etc.) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite (B80452) from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways involved in cancer and inflammation.

Apoptosis Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Rhamnoside derivatives have been shown to induce apoptosis.[8] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes. The anti-inflammatory effects of some rhamnosides are mediated through the inhibition of this pathway.[6]

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - BG [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Anti-Biofilm Mechanism of Pentyl Rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside is a non-ionic surfactant belonging to the alkyl rhamnoside class of glycolipids. While its properties as a non-toxic cosurfactant in cosmetic formulations are established, emerging research highlights its potential as a potent anti-biofilm agent against pathogenic bacteria. This technical guide provides an in-depth investigation into the proposed mechanism of action of this compound, drawing upon data from the broader class of alkyl rhamnosides due to the limited specific research on the pentyl derivative. The primary mechanism appears to be a multi-faceted disruption of bacterial biofilms, encompassing interference with key signaling pathways, compromising cell membrane integrity, and altering cellular metabolism. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to provide a comprehensive resource for researchers in microbiology and drug development.

Quantitative Data on the Bioactivity of Alkyl Rhamnosides

The following tables summarize the quantitative data available for alkyl rhamnosides, providing a baseline for understanding the potential efficacy of this compound. It is important to note that these values are for related compounds and serve as a reference.

Table 1: Minimum Inhibitory Concentration (MIC) of Alkyl Rhamnosides

| Compound | Target Organism | MIC | Reference |

| Dodecyl Rhamnoside | Staphylococcus aureus | Maximum biofilm inhibitory concentration | [1][2] |

| Octyl Rhamnoside | Pseudomonas aeruginosa | Maximum biofilm inhibitory concentration | [1][2] |

Table 2: Effects of Rhamnolipids on Bacterial Biofilms and Cell Integrity

| Parameter | Target Organism | Effect | Reference |

| Biofilm Formation Inhibition | P. aeruginosa PAO1 | 90% inhibition at 100 µg/mL (di-Rha-Mor derivative) | |

| Pre-formed Biofilm Disruption | P. aeruginosa PAO1 | 16-24% dispersal with 2.5-5 µM rHPLOE | [3] |

| Membrane Potential | E. coli | 50.17% decrease in mean fluorescence intensity | [4] |

| Membrane Potential | S. aureus | 34.07% decrease in mean fluorescence intensity | [4] |

| Protein Leakage | E. coli | Protein content decreased from 2.43 µg/mL to 1.21 µg/mL | [4] |

| Protein Leakage | S. aureus | Protein content decreased from 1.16 µg/mL to 0.68 µg/mL | [4] |

Proposed Mechanism of Action

The anti-biofilm activity of alkyl rhamnosides, including likely that of this compound, is not attributed to a single target but rather a combination of effects that disrupt the complex environment of the biofilm.[1][2] The proposed mechanisms can be broadly categorized as:

-

Disruption of Bacterial Cell Membrane: As amphiphilic molecules, alkyl rhamnosides can intercalate into the bacterial cell membrane, leading to increased permeability and a loss of membrane potential.[4][5] This disrupts essential cellular processes and leads to the leakage of intracellular components such as proteins and nucleic acids.[4]

-

Inhibition of Biofilm Formation and Disruption of Mature Biofilms: Alkyl rhamnosides have been shown to inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. They can also disperse pre-formed, mature biofilms.[3]

-

Interference with Quorum Sensing: In Pseudomonas aeruginosa, a key pathogen in biofilm-related infections, the production of rhamnolipids (structurally related to alkyl rhamnosides) is regulated by the rhl quorum-sensing (QS) system.[2][6][7] It is plausible that exogenous alkyl rhamnosides interfere with this delicate signaling network, thereby downregulating the expression of virulence factors and genes essential for biofilm maintenance.

-

Modulation of Cellular Metabolism: Proteomic studies on bacteria treated with alkyl rhamnosides reveal significant changes in the expression of proteins involved in crucial metabolic pathways.[1][2] These include downregulation of proteins related to energy production and substrate transport, effectively starving the bacterial community within the biofilm.

The following diagram illustrates the proposed multi-faceted mechanism of action of alkyl rhamnosides.

Key Signaling Pathway: Quorum Sensing in P. aeruginosa

The rhl quorum-sensing system in P. aeruginosa is a well-characterized signaling pathway that plays a pivotal role in biofilm formation and virulence. It is a likely target for interference by alkyl rhamnosides. The pathway is initiated by the synthesis of the autoinducer molecule N-butyryl-L-homoserine lactone (C4-HSL) by the enzyme RhlI. As the bacterial population density increases, C4-HSL accumulates and binds to the transcriptional regulator RhlR. This complex then activates the expression of target genes, including the rhlAB operon, which is responsible for the synthesis of rhamnolipids. These endogenously produced rhamnolipids are crucial for maintaining the structural integrity of the biofilm. Exogenously introduced alkyl rhamnosides may disrupt this pathway by competing with C4-HSL for binding to RhlR or by otherwise altering the expression or function of the pathway components.

The following diagram outlines the rhl quorum-sensing pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-biofilm properties of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive control wells (bacteria in medium without this compound) and negative control wells (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[2]

Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Protocol:

-

In a 96-well flat-bottom microplate, add the bacterial suspension and different concentrations of this compound.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, discard the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

-

Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 10-15 minutes.

-

Wash the wells again with water to remove excess stain.

-

Solubilize the stain bound to the biofilm by adding 30% acetic acid or ethanol (B145695) to each well.

-

Transfer the solubilized stain to a new microplate and measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to untreated controls indicates the degree of biofilm inhibition.[4][5][8]

The following diagram illustrates the workflow for the crystal violet assay.

Bacterial Membrane Potential Assay

This assay measures changes in the electrical potential across the bacterial membrane, an indicator of cell health and integrity.

Protocol:

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Resuspend the bacterial cells in a suitable buffer.

-

Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)). The fluorescence of this dye is quenched when it accumulates in cells with a high membrane potential.

-

Treat the cells with different concentrations of this compound.

-

Measure the fluorescence intensity over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates depolarization of the cell membrane.[4][9][10]

Conclusion

While specific research on this compound is still in its early stages, the available evidence from the broader class of alkyl rhamnosides strongly suggests a promising future for this compound as an anti-biofilm agent. Its multi-target mechanism of action, involving the disruption of the cell membrane, interference with quorum sensing, and alteration of cellular metabolism, makes it a compelling candidate for combating biofilm-related infections, particularly those caused by antibiotic-resistant bacteria. The experimental protocols detailed in this guide provide a solid framework for further investigation into the specific activities of this compound and for elucidating the finer details of its interaction with bacterial biofilms. Further research, including comprehensive proteomic and transcriptomic analyses of this compound-treated bacteria, will be crucial in fully realizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Quorum sensing: implications on rhamnolipid biosurfactant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Crystal violet assay [bio-protocol.org]

- 5. Crystal violet biomass assays [bio-protocol.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. frontiersin.org [frontiersin.org]

- 10. microbiologyresearch.org [microbiologyresearch.org]

A Comprehensive Review of Pentyl Rhamnoside Research: A Technical Guide for Scientists and Drug Development Professionals

An In-depth Analysis of the Synthesis, Biological Activity, and Therapeutic Potential of Pentyl Rhamnoside

This compound, an alkyl glycoside, has emerged as a molecule of interest in the fields of cosmetics and drug development, primarily for its potential anti-inflammatory and skin barrier-enhancing properties. This technical guide provides a comprehensive literature review of the research conducted on this compound, summarizing key findings on its synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug development who are seeking a detailed understanding of the current state of knowledge surrounding this compound.

Chemical and Physical Properties

This compound is a glycoside composed of a rhamnose sugar moiety linked to a pentyl alcohol. Its chemical structure confers amphiphilic properties, which are believed to enhance its bioavailability in topical applications compared to the more hydrophilic rhamnose.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 234.29 g/mol | --INVALID-LINK-- |

| CAS Number | 494844-53-0 | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis of alkyl rhamnosides, including this compound, typically involves the reaction of a protected rhamnose donor with pentanol (B124592) in the presence of a catalyst. Several patents describe general procedures for the preparation of alkyl glycosides, which can be adapted for this compound synthesis.

General Experimental Workflow for Chemical Synthesis:

A general protocol for α-L-rhamnosylation using a trichloroacetimidate donor involves the following steps:

-

Preparation of the Reaction Mixture : The alcohol acceptor (pentanol) and molecular sieves are combined in an anhydrous solvent like dichloromethane (B109758) (DCM) and cooled.

-

Addition of Reagents : The rhamnosyl trichloroacetimidate donor is added, followed by a catalytic amount of a Lewis acid such as triflic acid (TfOH).

-

Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification : The reaction is quenched, filtered, and concentrated. The crude product is then purified using silica (B1680970) gel flash column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereoselective and environmentally friendly alternative to chemical methods. The use of α-L-rhamnosidases to catalyze the glycosylation of alcohols is a common approach.[1] This can be achieved through reverse hydrolysis or transglycosylation reactions.

General Experimental Workflow for Enzymatic Synthesis:

A study on the enzymatic synthesis of short-chain alkyl-α-L-rhamnosides reported the use of α-rhamnosidase with water-soluble alcohols as acceptors.[1] The reaction products were analyzed by HPLC and identified by 13C and 1H NMR. The yield of rhamnose to alkyl-α-rhamnoside transformation varied depending on the alcohol used.[1]

Biological Activities of this compound

The primary biological activity attributed to this compound is its anti-inflammatory effect, particularly in the context of skin health.

Anti-inflammatory Activity

A clinical study investigated the efficacy of an emollient containing this compound, along with a fatty acid, ceramide, and cholesterol, for the treatment of atopic and non-atopic xerosis.[2] The study, involving 397 participants, demonstrated significant improvements in skin condition over a 3-month period.

Quantitative Clinical Data from Emollient Study:

| Parameter | Improvement | p-value | Source |

| Xerosis (patient-evaluated) | 68% reduction | < .0001 | [2] |

| Erythema, pruritus, skin tightness, skin discomfort | Significant improvement | < .0001 | [2] |

| SCORAD index (in children with atopic dermatitis) | 28% reduction | < .0001 | [2] |

| Number of inflammatory flares | 31% reduction | < .0001 | [2] |

| Duration of inflammatory flares | 54% reduction | < .0001 | [2] |

These findings suggest that this compound contributes to the anti-inflammatory properties of the emollient, leading to a reduction in the clinical signs of skin inflammation.[2]

Skin Barrier Function

The aforementioned clinical study also highlighted the role of the emollient in restoring the skin's barrier function.[2] By improving the skin barrier, the penetration of environmental irritants and allergens that trigger cutaneous inflammatory mechanisms is limited. While the study does not isolate the effect of this compound on transepidermal water loss (TEWL), the overall improvement in xerosis suggests a positive impact on skin hydration and barrier integrity.

Antimicrobial Activity

While there is limited direct evidence for the antimicrobial activity of this compound, studies on other alkyl rhamnosides suggest potential efficacy. A study on a series of uncharged alkyl rhamnosides with varying alkyl chain lengths investigated their antimicrobial and anti-biofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the antimicrobial and anti-biofilm ability was dependent on the alkyl chain length.[3] For instance, dodecyl rhamnoside and octyl rhamnoside showed the best activity against S. aureus and P. aeruginosa, respectively.[3]

MIC Values of Related Alkyl Rhamnosides:

| Compound | Organism | MIC (µg/mL) | Source |

| Dodecyl rhamnoside | S. aureus | Not specified | [3] |

| Octyl rhamnoside | P. aeruginosa | Not specified | [3] |

| Rhamnolipids | S. aureus (MRSA) | 12.5 - 50 | [4] |

Further research is needed to determine the specific MIC values of this compound against a range of pathogenic bacteria and fungi.

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known inflammatory pathways in the skin and the effects of related compounds, several potential mechanisms can be proposed.

Modulation of Inflammatory Signaling Pathways

Inflammatory responses in the skin are often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these signaling cascades in keratinocytes.

Hypothesized Signaling Pathway Modulation by this compound:

Studies on rhamnose and other rhamnosides have shown effects on cytokine production and inflammatory pathways, lending support to this hypothesis. Further investigation using in vitro models with keratinocytes is required to confirm the direct effects of this compound on these signaling pathways.

Conclusion and Future Directions

This compound is a promising compound with demonstrated clinical efficacy in improving the symptoms of inflammatory skin conditions like atopic dermatitis and xerosis. Its amphiphilic nature likely contributes to its enhanced skin penetration and bioavailability. While current research points towards an anti-inflammatory mechanism of action, further studies are needed to elucidate the precise molecular targets and signaling pathways involved.

Future research should focus on:

-

Quantitative in vitro studies to determine the IC50 values of this compound against key inflammatory enzymes (e.g., COX, LOX) and to quantify its effect on the production of pro-inflammatory cytokines in skin cells.

-

Detailed mechanistic studies to investigate the direct impact of this compound on the NF-κB and MAPK signaling pathways in keratinocytes.

-

Comprehensive antimicrobial testing to establish the MIC values of this compound against a broad spectrum of skin-relevant bacteria and fungi.

-

Optimization of synthesis protocols to develop efficient and scalable methods for the production of high-purity this compound for research and commercial purposes.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its further development as a therapeutic agent for inflammatory skin diseases and other potential applications.

References

The Emergence of Pentyl Rhamnoside: A Technical Guide to its Initial Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside, a glycoside derived from the naturally occurring deoxy sugar L-rhamnose, was first introduced to the scientific community in 2001 by Houlmont and his colleagues. Their seminal work, published in the International Journal of Cosmetic Science, described the synthesis and application of this compound as a novel, non-toxic cosurfactant for cosmetic formulations.[1][2] This technical guide provides an in-depth overview of the initial discovery and synthesis of this compound, compiling available data and presenting detailed experimental methodologies based on established chemical principles, in light of the inaccessibility of the full text of the original publication.

Physicochemical Properties

This compound is characterized by the following properties, essential for its application in various formulations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₅ | PubChem |

| Molecular Weight | 234.29 g/mol | PubChem[3] |

| IUPAC Name | (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)oxane-3,4,5-triol | PubChem[3] |

| CAS Number | 494844-53-0 | PubChem[3] |

| Appearance | Solid powder | MedKoo Biosciences[4] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[4] |

Initial Synthesis: Direct Acetalization

The first reported synthesis of this compound was achieved through the direct acetalization of L-rhamnose with 1-pentanol (B3423595).[1][2] This method is a variation of the classical Fischer glycosylation, a reaction that involves treating a monosaccharide with an alcohol in the presence of a strong acid catalyst.[5][6] L-rhamnose was noted to be more reactive than D-glucose in such reactions with long-chain alcohols due to its higher lipophilicity.[1][2]

Plausible Experimental Protocol

While the precise experimental details from the original 2001 publication by Houlmont et al. are not available, a likely procedure based on standard Fischer glycosylation principles is outlined below. This protocol is a reconstruction intended for informational purposes.

Reaction:

L-Rhamnose + 1-Pentanol → (Acid Catalyst) → this compound + H₂O

Materials:

-

L-Rhamnose

-

1-Pentanol (reagent and solvent)

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

A suspension of L-rhamnose in an excess of 1-pentanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a molar equivalent of p-toluenesulfonic acid) is added to the mixture.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution.

-

The mixture is then extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

Comprehensive characterization data from the initial synthesis is not publicly available. However, typical analytical techniques for such a compound would include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity. The expected NMR spectral data, based on the known structure of this compound and related compounds, are summarized below.

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| ~4.8 (d, 1H, anomeric H-1) | ~100 (anomeric C-1) |

| ~3.2-4.0 (m, other sugar protons) | ~65-80 (other sugar carbons) |

| ~3.4-3.7 (t, 2H, O-CH₂) | ~70 (O-CH₂) |

| ~1.5-1.6 (m, 2H, CH₂) | ~28-30 (alkyl chain carbons) |

| ~1.2-1.4 (m, 4H, CH₂CH₂) | ~22 (alkyl chain carbon) |

| ~0.9 (t, 3H, CH₃) | ~14 (CH₃) |

| ~1.2 (d, 3H, rhamnose CH₃) | ~17 (rhamnose CH₃) |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Initial Application and Logical Workflow

The primary application of this compound, as described in its initial discovery, was as a cosurfactant in cosmetic formulations.[1][2] Its amphiphilic nature, with a hydrophilic rhamnose head and a hydrophobic pentyl tail, allows it to stabilize emulsions and microemulsions, which are fundamental components of many cosmetic products like creams and lotions.[1][2]

Caption: Synthesis and application workflow of this compound.

Biological Context and Potential Signaling

While the initial report focused on the physicochemical properties of this compound as a cosurfactant, subsequent research has suggested a potential anti-inflammatory role for this molecule in dermatological applications.[7][8] Studies have indicated that emollients containing this compound can be beneficial in managing dry skin conditions like xerosis and atopic dermatitis.[7][8] The proposed mechanism involves the modulation of inflammatory pathways in keratinocytes.

Caption: Proposed anti-inflammatory action of this compound.

Conclusion

The discovery of this compound by Houlmont et al. in 2001 marked a significant advancement in the development of bio-based surfactants for the cosmetic industry. Its synthesis via direct acetalization of L-rhamnose offers a straightforward route to a molecule with desirable properties for formulating stable and effective skincare products. While the initial focus was on its role as a cosurfactant, emerging research into its potential anti-inflammatory effects suggests that this compound may have broader applications in dermatology and drug development. Further investigation into its precise biological mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Cosmetic use formulations containing this compound and cetyl rhamnoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H22O5 | CID 71587751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. d-nb.info [d-nb.info]

- 6. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.mdedge.com [cdn.mdedge.com]

- 8. Interest in an Emollient Containing this compound in the Management of Xerosis and Atopic Skin | MDedge [mdedge.com]

Solubility profile of pentyl rhamnoside in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of pentyl rhamnoside, a non-ionic surfactant with growing interest in the pharmaceutical and cosmetic industries. Due to its amphiphilic nature, understanding its solubility in various solvents is critical for formulation development, drug delivery, and manufacturing processes. This document summarizes the available solubility data, outlines detailed experimental protocols for its determination, and provides insights into the general solubility behavior of related alkyl glycosides.

Introduction to this compound

This compound belongs to the class of alkyl rhamnosides, which are composed of a hydrophilic rhamnose sugar head group and a hydrophobic pentyl alkyl chain. This structure imparts surface-active properties, making it a useful excipient in various formulations. Its potential as a non-toxic cosurfactant for creating microemulsions highlights the importance of its solubility characteristics.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, an estimated aqueous solubility provides a key data point.

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 25 | 5862 | Estimated |

Qualitative Solubility Profile and Trends from Related Compounds

Based on the physicochemical properties of alkyl glycosides, a qualitative solubility profile for this compound can be inferred. Generally, alkyl glycosides exhibit the following trends:

-

Water: Solubility in water is significant due to the hydrophilic rhamnose moiety. However, as the length of the alkyl chain increases, water solubility tends to decrease due to growing hydrophobicity.[1][2]

-

Polar Organic Solvents: Alkyl glycosides are typically soluble in polar organic solvents such as ethanol, methanol, and other short-chain alcohols.[3] The solubility is influenced by the hydrogen bonding capacity of the solvent with the hydroxyl groups of the rhamnose sugar.

-

Nonpolar Organic Solvents: Solubility in nonpolar solvents like hexane (B92381) and toluene (B28343) is generally low. The hydrophobic pentyl chain provides some affinity for nonpolar environments, but the highly polar sugar head group limits overall solubility.

For alkyl polyglucosides, a class of compounds structurally similar to this compound, solubility in water decreases as the hydrocarbon chain length increases.[1][2] Conversely, their solubility in water increases with a higher degree of polymerization (more sugar units).[1]

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5][6] This protocol is considered the "gold standard" for its reliability.[7]

Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the excess solid settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of this compound solubility.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: Analytical Workflow for Quantification of this compound.

Conclusion

References

- 1. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06961K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. mdpi.com [mdpi.com]

Pentyl Rhamnoside: A Technical Guide on Safety, Toxicity, and Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl rhamnoside, a glycoside composed of a five-carbon pentyl group and the sugar rhamnose, is gaining interest in the cosmetic and pharmaceutical industries for its surfactant and potential anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the available safety, toxicity, and biocompatibility data for this compound. Due to a notable lack of specific toxicological data for this compound, this guide incorporates a weight-of-evidence approach, including data from closely related short-chain alkyl glycosides to provide a robust safety assessment. Standard experimental protocols for key toxicological endpoints are detailed, and a potential anti-inflammatory signaling pathway is visualized.

Toxicological Profile

Direct and comprehensive toxicological data for this compound is limited in publicly available literature. General statements in cosmetic science literature refer to it as a "non-toxic cosurfactant".[2][3][4] However, for a thorough safety assessment, it is essential to review standard toxicological endpoints. In the absence of specific data, a read-across approach from similar alkyl glycosides is employed.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 values for this compound have been determined. Safety Data Sheets for related compounds, such as L-Rhamnose monohydrate, do not classify it as a hazardous substance.[3][5]

Eye Irritation

A primary eye irritation study conducted on a product identified as "Lot #22L-2," which contains this compound, concluded that the substance is classified as severely irritating to the eye in rabbits.[6] The study, following the Draize method, reported that one hour after instillation, all treated eyes showed conjunctival irritation.[6] By 24 to 72 hours, corneal opacity and iritis were also observed in all animals.[6] While the severity decreased over time, conjunctivitis persisted in all eyes through day 10, and not all animals were free from ocular irritation by the end of the 21-day study.[6] The 24-hour Maximum Mean Total Score was reported as 39.5.[6]

Skin Irritation and Sensitization

Skin Irritation: No dedicated skin irritation studies for this compound were found. However, it is used as a component in emollient formulations for dry and atopic skin, where it is reported to have excellent tolerability and anti-inflammatory activity. For the broader class of alkyl glucosides, the Cosmetic Ingredient Review (CIR) has concluded they are safe for use in cosmetics when formulated to be non-irritating.[7] At high concentrations, some alkyl glucosides, like Caprylyl/Capryl Glucoside, have been shown to be irritating.

Skin Sensitization: There is no specific data on the skin sensitization potential of this compound. For the alkyl glucoside class, the American Contact Dermatitis Society named them the "Allergen of the Year" in 2017, noting that while they are not potent sensitizers based on Local Lymph Node Assay (LLNA) results, there is an increased risk of sensitization in individuals with atopic skin.[2][8][9][10] The CIR Expert Panel concluded that alkyl glucosides were not sensitizers in clinical tests.[11]

Sub-chronic and Developmental Toxicity (Read-across)

Specific sub-chronic and developmental toxicity data for this compound is not available. However, studies on the broader category of alkyl polyglucosides have established a No-Observed-Adverse-Effect Level (NOAEL).

Table 1: Sub-chronic and Developmental Toxicity Data for Alkyl Polyglucosides (Read-across)

| Endpoint | Species | Route | NOAEL | Reference |

| Fertility | Rat | Oral | 1000 mg/kg bw/day | [12][13] |

| Embryo/fetotoxicity & Teratogenicity | Rat | Oral | 1000 mg/kg bw/day | [12][13] |

Genotoxicity (Read-across)

No genotoxicity studies for this compound were identified. However, the CIR Expert Panel has stated that alkyl glucoside ingredients have not been found to be genotoxic.[11]

Biocompatibility

While specific biocompatibility studies for this compound according to ISO 10993 are not publicly available, its use in cosmetic formulations for sensitive and atopic skin suggests good biocompatibility with the skin. The broader class of alkyl glycosides is generally considered biocompatible and biodegradable.[14]

Experimental Protocols

Below are detailed methodologies for key toxicological experiments relevant to the safety assessment of a substance like this compound.

Primary Eye Irritation Test (Draize Rabbit Eye Test)

-

Purpose: To assess the potential of a substance to cause irritation and/or corrosion to the eye.

-

Methodology:

-

Test System: Healthy albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and if irritation persists, at 7, 14, and 21 days post-instillation.

-

Scoring: Observations are scored according to a standardized system (e.g., Draize or Kay and Calandra). The severity and reversibility of the effects are assessed.

-

-

Experimental Workflow:

Workflow for the Draize Rabbit Eye Irritation Test.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Purpose: To assess the potential of a substance to cause cell death or inhibit cell proliferation.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., human keratinocytes, fibroblasts) is cultured in 96-well plates.

-

Treatment: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 (concentration that inhibits 50% of cell growth) can be determined.

-

Potential Anti-inflammatory Signaling Pathway

While the specific anti-inflammatory mechanism of this compound is not yet elucidated, studies on other rhamnoside compounds, such as α-rhamnrtin-3-α-rhamnoside, have shown that they can exert anti-inflammatory effects by modulating key signaling pathways.[15][16] A plausible mechanism involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[15][16]

Conclusion

References

- 1. Anti-inflammatory properties of a new undecyl-rhamnoside (APRC11) against P. acnes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. itwreagents.com [itwreagents.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allergic contact dermatitis caused by alkyl glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

- 12. Rhamnolipids elicit the same cytotoxic sensitivity between cancer cell and normal cell by reducing surface tension of culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Synthetic Origins of Pentyl Rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the natural sources of pentyl rhamnoside. Extensive investigation of scientific literature and chemical databases reveals that this compound is a synthetic compound, not known to be a naturally occurring molecule. Reports consistently focus on its chemical or enzymatic synthesis for various applications, particularly in the cosmetic industry where it serves as a non-toxic cosurfactant.[1][2][3][4] One industry source explicitly states that this compound is "not found in nature".

While this compound itself is not a natural product, its synthesis utilizes L-rhamnose, a deoxy sugar that is abundant in nature. This guide, therefore, pivots to provide a comprehensive overview of the synthetic routes to this compound and the natural biosynthetic pathway of its precursor, L-rhamnose.

Chemical Synthesis of this compound

The primary methods for synthesizing this compound involve the reaction of L-rhamnose with pentanol (B124592). This can be achieved through direct acetalization under acidic conditions or via enzymatic catalysis.

Synthetic Methodologies

Two common approaches for the synthesis of this compound are Fischer glycosylation and enzymatic synthesis.

-

Fischer Glycosylation: This acid-catalyzed reaction involves heating L-rhamnose in the presence of pentanol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically produces a mixture of α and β anomers of the this compound.

-

Enzymatic Synthesis: This method employs enzymes, such as rhamnosidases, to catalyze the formation of the glycosidic bond between L-rhamnose and pentanol.[5] This approach can offer higher selectivity for a specific anomer and generally proceeds under milder reaction conditions compared to chemical synthesis.

A study on the synthesis of pentyl and cetyl rhamnoside highlighted that L-rhamnose is more reactive than D-glucose in direct acetalization with long-chain alcohols due to its higher lipophilicity.[1][2]

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

The following protocol is a representative example of an acid-catalyzed synthesis of this compound.

Materials:

-

L-rhamnose

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of L-rhamnose and an excess of 1-pentanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture while stirring.

-

The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and neutralized with a saturated solution of sodium carbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography to afford the pure this compound.

Characterization:

The structure of the synthesized this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Synthetic Workflow

Natural Biosynthesis of L-Rhamnose

While this compound is synthetic, its sugar component, L-rhamnose, is a naturally occurring 6-deoxyhexose found in a variety of organisms, including bacteria, fungi, and plants. It is a common component of glycosides, polysaccharides, and other natural products.

The biosynthesis of L-rhamnose typically proceeds via the dTDP-L-rhamnose pathway, starting from glucose-1-phosphate.

Key Steps in dTDP-L-Rhamnose Biosynthesis

-

Glucose-1-phosphate thymidylyltransferase (RmlA): This enzyme catalyzes the reaction of glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose.

-

dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): This enzyme catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.

-

dTDP-4-keto-L-rhamnose reductase (RmlD): This enzyme reduces dTDP-4-keto-L-rhamnose in the presence of NADPH to yield the final product, dTDP-L-rhamnose.

From dTDP-L-rhamnose, rhamnosyltransferases can then transfer the L-rhamnose moiety to various acceptor molecules to form rhamnose-containing natural products.

Biosynthetic Pathway of dTDP-L-Rhamnose

Conclusion

References

Synthesis and Characterization of Novel Pentyl Rhamnoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of novel pentyl rhamnoside derivatives. These compounds are of increasing interest due to their potential applications as antimicrobial agents, biofilm inhibitors, and non-toxic surfactants.[1] This document details experimental protocols, summarizes key quantitative data, and visualizes complex processes to facilitate further research and development in this area.

Physicochemical Properties of this compound

This compound is an alkyl glycoside consisting of a rhamnose sugar moiety linked to a pentyl alkyl chain. Its amphiphilic nature, combining a hydrophilic sugar head and a hydrophobic alkyl tail, underpins its surface-active properties and biological activities. A summary of its key computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C11H22O5 | PubChem |

| Molecular Weight | 234.29 g/mol | PubChem[2] |

| IUPAC Name | (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)oxane-3,4,5-triol | PubChem[2] |

| CAS Number | 494844-53-0 | PubChem[2] |

| Topological Polar Surface Area | 79.2 Ų | PubChem[2] |

| Solubility | Estimated at 5862 mg/L in water at 25°C | The Good Scents Company[3] |

Synthesis of this compound Derivatives

The primary method for synthesizing this compound is the Fischer glycosylation, a classic acid-catalyzed reaction between a monosaccharide and an alcohol.[4] This approach is valued for its simplicity and use of readily available starting materials. Further derivatization of the this compound can be achieved through selective protection and acylation of the hydroxyl groups on the rhamnose ring.

Experimental Protocol: Fischer Glycosylation for this compound Synthesis

This protocol describes the synthesis of this compound from L-rhamnose and pentanol.

Materials:

-

L-Rhamnose

-

1-Pentanol (B3423595) (analytical grade, anhydrous)

-

Strong acidic cation exchange resin (e.g., Amberlite IR-120) or a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-rhamnose in an excess of 1-pentanol.

-

Catalyst Addition: Add the acid catalyst to the suspension.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v).

-

Neutralization and Filtration: After completion of the reaction (typically several hours), cool the mixture to room temperature. If using a resin catalyst, filter it off. If using a soluble acid, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

-

Solvent Removal: Remove the excess 1-pentanol under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography.[5]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically used. The polarity is gradually increased to elute the this compound derivatives.

-

-

Product Characterization: The purified fractions are collected, and the solvent is evaporated under reduced pressure to yield the this compound. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Synthesis of this compound Derivatives (Acylation)

Further derivatization, such as acylation (e.g., acetylation, benzoylation), can be performed on the synthesized this compound to modify its properties. This typically involves the use of protecting groups to achieve regioselectivity.

General Acylation Protocol:

-